molecular formula C11H14BrNO2 B8336595 3-bromopropyl-N-methyl-N-phenylcarbamate

3-bromopropyl-N-methyl-N-phenylcarbamate

Cat. No.: B8336595
M. Wt: 272.14 g/mol
InChI Key: ZSFAWNZJSOYURE-UHFFFAOYSA-N
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Description

3-Bromopropyl-N-methyl-N-phenylcarbamate is a carbamate derivative characterized by a bromopropyl chain linked to a carbamate group substituted with methyl and phenyl moieties. Its molecular formula is C₁₁H₁₃BrNO₂ (inferred from structural analogs in and ). This compound is of interest in organic synthesis and medicinal chemistry, particularly in the design of prodrugs or intermediates for bioactive molecules.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

3-bromopropyl N-methyl-N-phenylcarbamate

InChI

InChI=1S/C11H14BrNO2/c1-13(10-6-3-2-4-7-10)11(14)15-9-5-8-12/h2-4,6-7H,5,8-9H2,1H3

InChI Key

ZSFAWNZJSOYURE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)OCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3-bromopropyl-N-methyl-N-phenylcarbamate and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Notable Features
3-Bromopropyl-N-methyl-N-phenylcarbamate C₁₁H₁₃BrNO₂ ~271.13* Bromopropyl, N-methyl, N-phenyl Carbamate High reactivity (Br), steric hindrance
Benzyl(3-bromopropyl)carbamate C₁₁H₁₃BrNO₂ 271.134 Bromopropyl, benzyl Carbamate Increased lipophilicity (benzyl)
3-Bromo-N-methylbenzamide C₈H₈BrNO 214.06 Bromophenyl, N-methyl Amide Reduced steric bulk, polar amide
3-Acetylphenyl ethyl(methyl)carbamate C₁₂H₁₅NO₃ 221.25 Acetylphenyl, N-ethyl, N-methyl Carbamate Electron-withdrawing acetyl group
3-(Ethoxycarbonylamino)propyl N-phenylcarbamate C₁₃H₁₈N₂O₃ 262.30 Ethoxycarbonyl, N-phenyl Carbamate Hydrolyzable ethoxy group

*Calculated based on analog data.

Key Observations:

Bromine vs. Other Halogens/Substituents: The bromine in 3-bromopropyl-N-methyl-N-phenylcarbamate and Benzyl(3-bromopropyl)carbamate enhances electrophilicity, making these compounds prone to nucleophilic substitution reactions. In contrast, 3-(ethoxycarbonylamino)propyl N-phenylcarbamate lacks a halogen but contains an ethoxy group, which may hydrolyze under acidic/basic conditions.

Carbamate vs. Amide : Unlike 3-bromo-N-methylbenzamide (an amide), carbamate analogs exhibit greater stability against enzymatic hydrolysis, making them more suitable for sustained-release drug formulations.

The acetyl group in 3-acetylphenyl ethyl(methyl)carbamate introduces electron-withdrawing effects, which could reduce nucleophilic reactivity compared to bromine-containing analogs.

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